An In-depth Technical Guide to (S)-(-)-4-Amino-2-hydroxybutyric Acid: Chemical Properties and Biological Significance
An In-depth Technical Guide to (S)-(-)-4-Amino-2-hydroxybutyric Acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a chiral non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience and pharmaceutical development. As an analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), S-AHBA exhibits noteworthy biological activities, including potential neuroprotective and neuromodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of S-AHBA, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanism of action through the GABA B receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compelling compound.
Chemical and Physical Properties
(S)-(-)-4-Amino-2-hydroxybutyric acid is a white to off-white crystalline powder. Its chemical structure consists of a four-carbon chain with an amino group at the C4 position, a hydroxyl group at the C2 position, and a carboxylic acid group at the C1 position. The stereochemistry at the C2 position is (S), which is responsible for its specific biological activity and optical rotation.
Table 1: Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid
| Property | Value | References |
| CAS Number | 40371-51-5 | [1][2] |
| Molecular Formula | C₄H₉NO₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 196 - 206 °C | [2] |
| Optical Rotation | [α]²⁰/D = -28.5° to -32.5° (c=1 in H₂O) | [2] |
| Solubility | Soluble in water and methanol. | [3] |
| pKa | (Predicted values) ~2.2 (carboxyl), ~9.8 (amino) | |
| LogP | (Predicted value) -3.1 | |
| SMILES | N--INVALID-LINK--CCO | |
| InChI | InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | [4] |
Experimental Protocols
Synthesis
Several synthetic routes to (S)-(-)-4-Amino-2-hydroxybutyric acid have been reported, often involving stereoselective reactions to obtain the desired enantiomer. Below is a detailed protocol for an enantioselective synthesis starting from a chiral precursor.
Protocol 2.1: Enantioselective Synthesis from L-Aspartic Acid
This method involves the selective reduction of the α-carboxylic acid of L-aspartic acid, followed by deamination and hydroxylation.
Materials:
-
L-Aspartic acid
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Ion-exchange resin (Dowex 50W-X8)
-
Ammonia (B1221849) solution (NH₄OH)
Procedure:
-
Protection of the β-carboxylic acid: The β-carboxylic acid of L-aspartic acid is selectively protected as an ester (e.g., benzyl (B1604629) ester).
-
Reduction of the α-carboxylic acid: The protected L-aspartic acid is dissolved in anhydrous THF and cooled to 0°C. BMS is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then quenched by the slow addition of methanol.
-
Deprotection: The protecting group is removed (e.g., by hydrogenolysis for a benzyl ester).
-
Diazotization and Hydroxylation: The resulting amino alcohol is dissolved in aqueous HCl and cooled to 0°C. A solution of NaNO₂ is added dropwise, and the reaction is stirred for several hours. This converts the amino group to a hydroxyl group via a diazonium intermediate, with retention of configuration at the chiral center.
-
Purification: The crude product is purified by ion-exchange chromatography. The reaction mixture is loaded onto a Dowex 50W-X8 column (H⁺ form). The column is washed with deionized water to remove unreacted starting materials and salts. The product is then eluted with a dilute ammonia solution. The fractions containing the product are collected, pooled, and the solvent is removed under reduced pressure to yield (S)-(-)-4-Amino-2-hydroxybutyric acid.
Purification
Purification of (S)-(-)-4-Amino-2-hydroxybutyric acid is typically achieved using ion-exchange chromatography, which separates molecules based on their net charge.
Protocol 2.2: Purification by Ion-Exchange Chromatography
Materials:
-
Crude (S)-(-)-4-Amino-2-hydroxybutyric acid
-
Cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Deionized water
-
Ammonia solution (e.g., 2 M NH₄OH)
-
Ninhydrin (B49086) solution (for detection)
Procedure:
-
Column Preparation: A chromatography column is packed with the cation-exchange resin and equilibrated by washing with several column volumes of deionized water.
-
Sample Loading: The crude sample is dissolved in a minimal amount of deionized water and the pH is adjusted to be acidic (pH 2-3) to ensure the amino group is protonated. The sample solution is then loaded onto the top of the resin bed.
-
Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.
-
Elution: The product is eluted from the resin by applying a gradient or a stepwise increase in the concentration of a basic eluent, such as ammonia solution. The negatively charged carboxyl group of the amino acid is deprotonated, and the positively charged amino group is neutralized, allowing the molecule to be released from the resin.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process. A small aliquot of each fraction is tested with ninhydrin solution to detect the presence of the amino acid (a purple color indicates a positive result).
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified (S)-(-)-4-Amino-2-hydroxybutyric acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and enantiomeric excess of (S)-(-)-4-Amino-2-hydroxybutyric acid.
Protocol 2.3: Chiral HPLC Analysis
Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 4-Amino-2-hydroxybutyric acid, leading to their separation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100, where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
Biological Activity and Signaling Pathways
(S)-(-)-4-Amino-2-hydroxybutyric acid is recognized as an analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its biological effects are believed to be mediated primarily through its interaction with GABA receptors, particularly the GABA B receptor.
GABA B Receptor Signaling Pathway
The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[5] Activation of the GABA B receptor by an agonist such as (S)-(-)-4-Amino-2-hydroxybutyric acid initiates a cascade of intracellular events.
Caption: GABA B Receptor Signaling Cascade.
Pathway Description:
-
(S)-(-)-4-Amino-2-hydroxybutyric acid binds to the GABA B receptor. This binding event induces a conformational change in the receptor.
-
Activation of the associated G-protein. The conformational change in the receptor activates the heterotrimeric G-protein (Gαi/oβγ), causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.[2]
-
Downstream effects of Gαi/o-GTP. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[2]
-
Downstream effects of the Gβγ dimer. The Gβγ dimer can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[2] The Gβγ dimer can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.[5]
-
Overall effect. The combined effects of increased K⁺ efflux and decreased Ca²⁺ influx lead to hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP). This makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neurotransmission.
Experimental Workflow for Investigating Receptor Binding
The following workflow outlines a typical experimental approach to confirm the interaction of (S)-(-)-4-Amino-2-hydroxybutyric acid with the GABA B receptor.
Caption: Workflow for Receptor Binding Assay.
Applications in Research and Drug Development
The unique properties of (S)-(-)-4-Amino-2-hydroxybutyric acid make it a valuable tool in several areas of research and development:
-
Neuroscience Research: As a selective GABA B receptor agonist, it can be used to probe the physiological roles of this receptor in various brain circuits and its involvement in neurological and psychiatric disorders.[5]
-
Drug Development: Its potential neuroprotective properties are being investigated for the treatment of conditions such as epilepsy, anxiety, and neurodegenerative diseases.[5] It may also serve as a lead compound for the development of novel therapeutics targeting the GABAergic system.
-
Biochemical Research: It is used to study metabolic pathways and the interactions of amino acids within cellular systems.[2]
Safety and Handling
(S)-(-)-4-Amino-2-hydroxybutyric acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][7] Store in a tightly sealed container in a cool, dry place.[6][7]
In case of exposure:
-
Inhalation: Move to fresh air.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
Consult a Safety Data Sheet (SDS) for more detailed information.
Conclusion
(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule with significant potential in neuroscience and drug discovery. Its well-defined chemical properties and its role as a GABA B receptor agonist provide a solid foundation for further research into its therapeutic applications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its specific in vivo effects and the development of more efficient and scalable synthetic routes will be crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
